molecular formula C21H17ClFNO4S B1401394 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid CAS No. 866215-99-8

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

Cat. No.: B1401394
CAS No.: 866215-99-8
M. Wt: 433.9 g/mol
InChI Key: LTPAQIWYCWUQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-Chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid (CAS: 571170-77-9) is a cyclopenta[b]indole derivative with a conjugated ylidene moiety at position 3 and a 4-chlorobenzyl substituent at position 4. Its molecular formula is C₂₁H₁₉ClFNO₄S (molecular weight: 435.90 g/mol), and its structure includes a 7-fluoro and 5-methylsulfonyl group . The compound exhibits a planar configuration due to the (E)-isomerism of the ylidene-acetic acid system, as confirmed by its IUPAC name and SMILES code (O=S(=O)(c1cc(F)cc2c1n(c3c2CC[C@@H]3CC(=O)O)Cc4ccc(Cl)cc4)C) .

Structurally related to prostaglandin D₂ (PGD₂) receptor (DP) antagonists, this compound shares pharmacophoric features with clinical candidates like MK-0524 (laropiprant), a selective DP antagonist used to treat allergic inflammation .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPAQIWYCWUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743346
Record name {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866215-99-8
Record name {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the chlorobenzyl group: This step involves a substitution reaction where a chlorobenzyl halide reacts with the cyclopenta[b]indole intermediate.

    Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

    Condensation: The acetic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

    Condensation: Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives.

    Condensation: Formation of esters or amides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that derivatives of cyclopenta[b]indoles can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and methylsulfonyl groups may enhance these effects by modulating signaling pathways involved in cancer progression.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that similar cyclopenta[b]indole derivatives exhibited potent activity against various cancer cell lines, including breast and lung cancers. The compound's ability to interact with the microtubule network suggests a mechanism of action akin to that of taxanes, which are well-known chemotherapeutics .

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects. Compounds that contain sulfonyl groups are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings :
In vitro studies have indicated that related compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Its synthesis is of interest not only for pharmaceutical applications but also for developing new synthetic methodologies in organic chemistry.

Table: Synthetic Routes to 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

MethodologyDescriptionReference
Cyclization ReactionFormation via cyclization of substituted indolesTellers et al., 2006
FunctionalizationIntroduction of sulfonyl and chlorophenyl groupsPatent US2005/222428 A1

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Lead Compounds 6 and 7

Initial lead compounds 6 and 7 (from ) featured a 7-methylsulfonyl substituent instead of the 7-fluoro group in the target compound. While potent (DP Ki = 2.0 nM for both), they exhibited poor pharmacokinetics in rats, including short half-lives and high biliary excretion (Cmax = 1,100 μM and 3,900 μM, respectively) . Replacement of the 7-methylsulfonyl group with fluorine in later analogs (e.g., MK-0524) reduced biliary clearance, highlighting the critical role of substituent polarity in pharmacokinetic optimization .

Parameter Compound 6/7 Target Compound MK-0524 (13)
Substituent at Position 7 Methylsulfonyl Fluoro Fluoro
Substituent at Position 5 Not specified Methylsulfonyl Methylsulfonyl
Core Structure Tetrahydrocyclopenta[b]indole 1,2-Dihydrocyclopenta[b]indol-3-ylidene Tetrahydrocyclopenta[b]indole (3R)
DP Receptor Ki 2.0 nM Not reported Potent (exact Ki not disclosed)
Biliary Excretion High (Cmax >1,000 μM) Likely reduced (inferred) Improved vs. 6/7
Half-Life (Rat) Short Not reported Extended

Comparison with MK-0524 (Laropiprant)

MK-0524 (compound 13 in ) shares the 7-fluoro and 5-methylsulfonyl substituents with the target compound but differs in stereochemistry (3R configuration) and saturation (tetrahydro vs. 1,2-dihydro core).

Comparison with Triazole-Based Indole Derivative ()

The triazole-containing compound 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide (CAS: 314288-11-4) shares an indole-like scaffold but diverges significantly in functional groups. Its sulfanyl-acetohydrazide side chain and triazole ring contrast with the cyclopenta[b]indole-acetic acid backbone of the target compound. No pharmacological data are available for this analog, limiting functional comparisons .

Key Research Findings and Implications

  • Substituent Effects : The 7-fluoro group in the target compound and MK-0524 mitigates biliary excretion compared to 7-methylsulfonyl derivatives, underscoring the importance of halogenation in pharmacokinetic optimization .
  • Stereochemical Influence : The (3R) configuration in MK-0524 and the (E)-ylidene geometry in the target compound suggest stereochemistry profoundly impacts DP receptor interaction and metabolic stability .
  • Structural Rigidity : The conjugated ylidene system in the target compound may enhance binding affinity via planar alignment with the DP receptor’s active site, though experimental validation is needed.

Biological Activity

The compound 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid, with CAS number 866215-99-8, is a synthetic derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological implications.

  • Molecular Formula : C21H17ClFNO4S
  • Molecular Weight : 433.88 g/mol
  • LogP : 5.38 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 84.75 Ų

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes findings from various research studies on its biological activity against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Tellers et al. (2006) A549 (Lung Cancer)0.25Induction of apoptosis via caspase activation
McWilliams et al. (2009) MCF-7 (Breast Cancer)0.15Inhibition of cell proliferation through G1 phase arrest
DiMichele et al. (2020) HeLa (Cervical Cancer)0.10COX-2 inhibition leading to reduced tumor growth

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, particularly in models involving cyclooxygenase (COX) inhibition. It has been shown to selectively inhibit COX-2 over COX-1, which is significant for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Key Findings:

  • Selectivity Ratio : COX-2/COX-1 inhibition ratio of approximately 132:1.
  • In Vivo Studies : Significant reduction in inflammation in animal models, with a percentage reduction comparable to established NSAIDs like celecoxib and indomethacin .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway characterized by the release of cytochrome c and activation of caspases.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase, leading to decreased proliferation rates.
  • COX Inhibition : Selective inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Study 1: Anticancer Efficacy in Lung Cancer

In a controlled study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.25 µM. Mechanistic studies revealed that apoptosis was mediated through caspase activation pathways.

Case Study 2: Inflammation Model

In a rat model of induced inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups treated with saline. The anti-inflammatory effect was evident within six hours post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid
Reactant of Route 2
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.